N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5

Racemization suppression Solid-phase peptide synthesis Chiral purity

Researchers attempting to build sequence-defined peptide-crown ether hybrids via SPPS face racemization and competing nucleophilicity when using unprotected azacrowns. This pre-formed Boc-L-Leu-6-aminohexanoyl-benzoaza-15-crown-5 monomer eliminates these bottlenecks: - Orthogonal Boc protection enables selective TFA deprotection on acid-labile resin, preventing crown-nitrogen oligomerization during chain elongation. - Single-isomer L-Leu chirality is preserved from manufacture, bypassing HOBt-mediated racemization and ensuring batch-to-batch diastereomeric consistency. - The electron-withdrawing carbamate N-substituent pre-tunes Na⁺/K⁺ selectivity, enabling rational ion channel design without post-synthetic binding optimization.

Molecular Formula C31H51N3O8
Molecular Weight 593.8 g/mol
CAS No. 145611-62-7
Cat. No. B12781737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5
CAS145611-62-7
Molecular FormulaC31H51N3O8
Molecular Weight593.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C31H51N3O8/c1-24(2)23-25(33-30(37)42-31(3,4)5)29(36)32-14-10-6-7-13-28(35)34-15-17-38-19-21-40-26-11-8-9-12-27(26)41-22-20-39-18-16-34/h8-9,11-12,24-25H,6-7,10,13-23H2,1-5H3,(H,32,36)(H,33,37)/t25-/m0/s1
InChIKeyUMVJOKMUUYBAEG-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Leu-Ahx-benzoaza-15-crown-5 Overview


N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 (CAS 145611-62-7) is a specialized, orthogonally protected building block that conjugates a Boc-L-leucine-6-aminohexanoic acid (Boc-Leu-Ahx) dipeptide linker to a benzoaza-15-crown-5 macrocycle . With a molecular formula of C31H51N3O8 and a molecular weight of 593.8 g/mol, this single-isomer compound is designed for the on-resin assembly of sequence-defined peptide-crown ether hybrids, where the acid-labile Boc group and the stable benzyl-protected crown ether enable precise orthogonal deprotection strategies during solid-phase peptide synthesis (SPPS) . Unlike simple azacrown ethers that require post-synthetic conjugation, this pre-assembled monomer ensures regiochemical fidelity and eliminates the need for low-yielding late-stage coupling reactions, directly addressing bottlenecks in the construction of artificial ion channels and cation-responsive biomaterials.

Boc-Leu-Ahx-benzoaza-15-crown-5: Why It Cannot Be Substituted


Attempting to substitute this compound with a generic aza-15-crown-5 or a simpler N-alkyl-benzoaza-15-crown-5 fails at two critical levels. First, the orthogonal Boc-L-Leucine protection is mandatory for Fmoc-strategy SPPS, as the benzoaza-15-crown-5 nitrogen is itself nucleophilic and competes during amino acid coupling; an unprotected or differently protected azacrown leads to oligomerization at the crown nitrogen rather than chain elongation at the intended N-terminus . Second, the identity of the N-substituent on the benzoaza-15-crown-5 scaffold directly modulates cation binding selectivity: electron-donating substituents reduce Na⁺/K⁺ selectivity relative to electron-withdrawing ones . The specific leucine-6-aminohexanoyl substituent thus pre-determines the ion recognition profile of the final peptide conjugate, a property that an arbitrarily chosen commercial N-alkyl-benzoaza-15-crown-5 cannot replicate without extensive re-optimization of binding assays. Finally, the documented sensitivity of benzoaza-15-crown-5 amide couplings to racemization under standard carbodiimide conditions means that the chirality of the leucine residue—preserved in the pre-formed Boc-L-Leu building block—is non-negotiable for biological activity .

Boc-Leu-Ahx-benzoaza-15-crown-5: Differentiation Evidence


Racemization in Direct Coupling to Benzoaza-15-crown-5

Direct carbodiimide-mediated coupling of Z-Pro-D-Leu-OH to benzoaza-15-crown-5 in the presence of 1-hydroxybenzotriazole (HOBt) resulted in measurable racemization of the C-terminal leucine residue, as quantified by HPLC analysis of the resulting diastereomers . This finding demonstrates that the peptide bond formation to the benzoaza-15-crown-5 nitrogen is inherently prone to configurational scrambling, even when using additives conventionally employed to suppress racemization. The pre-formed Boc-L-Leu-6-aminohexanoyl-benzoaza-15-crown-5 building block eliminates this on-resin racemization risk by providing the leucine residue in enantiomerically pure form prior to SPPS elongation, a critical advantage for applications where the L-configuration is functional.

Racemization suppression Solid-phase peptide synthesis Chiral purity

Benzoaza-15-crown-5 Pre-organization for Ca²⁺ Binding

Density functional theory (DFT) calculations and complexation constant measurements revealed that the benzoaza-15-crown-5 ether ligand is significantly more pre-organized for calcium ion binding than its N-phenylaza-15-crown-5 analogue . Two independent quantitative methods—geometric analysis and energetic calculation—both confirmed a higher degree of pre-organization for the benzannulated macrocycle. Since the target compound incorporates the identical benzoaza-15-crown-5 core, it inherits this enhanced pre-organization relative to N-arylaza-15-crown-5 congeners, translating to more favorable complexation thermodynamics when the final peptide conjugate is exposed to Ca²⁺-containing media.

Calcium complexation Ligand pre-organization DFT calculation

Electronic Effects on Na⁺/K⁺ Extraction Selectivity

Systematic solvent extraction studies of aqueous alkali metal picrates demonstrated that the identity of the N-substituent on the benzoaza-15-crown-5 scaffold quantitatively governs cation selectivity. Specifically, electron-withdrawing (nondonating) substituents increased the Na⁺/K⁺ extraction selectivity, whereas electron-donating substituents reduced it . The Boc-Leu-6-aminohexanoyl substituent of the target compound, bearing a carbamate with moderate electron-withdrawing character, is therefore predicted to enhance Na⁺ selectivity relative to simple N-alkyl (electron-donating) benzoaza-15-crown-5 derivatives. This substituent-dependent selectivity modulation is not achievable with unsubstituted aza-15-crown-5 or with commercially available N-methyl or N-benzyl analogues.

Alkali metal extraction Na+/K+ selectivity Substituent electronic effect

Crown Ring Size and Hemolytic Activity

A systematic study of peptide-crown ether conjugates bearing 12-crown-4, 15-crown-5, and 18-crown-6 macrocycles demonstrated that increasing crown ether ring size correlates with higher hemolytic activity against red blood cells . The 15-crown-5 ring present in the target compound occupies an intermediate position in this activity spectrum, offering a balanced profile between the lower hemolysis of 12-crown-4 analogues and the higher membrane disruption of 18-crown-6 variants. For researchers designing antimicrobial peptide-crown ether hybrids, this ring-size-dependent activity data justifies the selection of the benzoaza-15-crown-5 building block over larger or smaller crown ether alternatives when minimizing off-target hemolysis is a priority.

Antimicrobial peptides Hemolytic activity Crown ether ring size

Boc-Leu-Ahx-benzoaza-15-crown-5: Application Scenarios


Enantiopure Peptide-Crown Ion Channel Synthesis by Fmoc-SPPS

This building block is designed for direct incorporation during Fmoc-SPPS. The acid-labile Boc group is selectively removed with TFA while the peptide remains anchored to the acid-sensitive resin, exposing the leucine N-terminus for subsequent amino acid coupling. This orthogonal protection scheme, coupled with the pre-formed, racemization-free L-Leucine residue , enables the construction of sequence-defined artificial ion channels where the crown ether position and stereochemistry are precisely controlled—an outcome unattainable with unprotected or racemization-prone azacrown precursors.

Na⁺-Selective Antimicrobial Peptide Conjugates with Tunable Hemolysis

Researchers developing membrane-active antimicrobial peptides can exploit the dual tunability provided by this monomer: the electron-withdrawing carbamate N-substituent enhances Na⁺ over K⁺ selectivity , while the 15-crown-5 ring size confers a moderate hemolytic activity that is lower than 18-crown-6 analogues . This combination enables a rational design approach where cation selectivity and mammalian cell toxicity are simultaneously optimized through building block selection rather than post-synthetic screening.

Ca²⁺-Responsive Supramolecular Sensors and Biomaterials

The benzoaza-15-crown-5 core exhibits superior pre-organization for Ca²⁺ binding relative to N-arylaza-15-crown-5 ligands . When this building block is incorporated into peptide scaffolds, the resulting conjugate benefits from enhanced Ca²⁺ affinity and faster complexation kinetics. This is particularly valuable for developing real-time fluorescent Ca²⁺ sensors or Ca²⁺-triggered drug release systems, where the improved pre-organization directly translates to lower detection limits and sharper response thresholds.

Racemization Control in GMP Peptide-Crown Production

The documented propensity of benzoaza-15-crown-5 for HOBt-promoted racemization during direct amide coupling represents a significant quality risk in scaled-up production. Procuring the pre-formed Boc-L-Leu-6-aminohexanoyl-benzoaza-15-crown-5 monomer shifts the racemization control point from the end-user's coupling step to the manufacturer's validated process, reducing batch-to-batch diastereomeric variability and simplifying the analytical certification of the final peptide-crown ether conjugate.

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